Dulcite-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

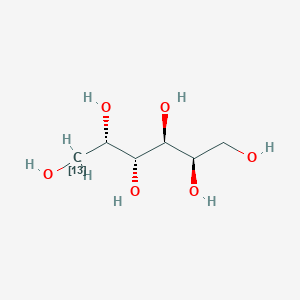

(2R,3S,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m0/s1 |

InChI Key |

FBPFZTCFMRRESA-FYUKPSRXSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Dulcite-13C in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dulcite-13C, the isotopically labeled form of dulcitol (galactitol), has emerged as a critical tool in metabolic research, particularly in the elucidation of galactose metabolism and the pathophysiology of galactosemia. This technical guide provides an in-depth overview of this compound, its synthesis, its role as a biomarker, and detailed methodologies for its use in experimental settings. By leveraging the stable isotope label, researchers can trace the metabolic fate of galactose, quantify pathway fluxes, and gain deeper insights into the biochemical aberrations that characterize inherited metabolic disorders. This document serves as a comprehensive resource for scientists and clinicians working to unravel the complexities of galactose metabolism and develop novel therapeutic interventions.

Introduction to this compound and its Significance

Dulcite (galactitol) is a sugar alcohol formed from the reduction of galactose. In healthy individuals, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by a deficiency in one of the key enzymes of the Leloir pathway (most commonly galactose-1-phosphate uridylyltransferase or GALT), galactose is shunted into alternative metabolic routes. One of these is the polyol pathway, where aldose reductase converts galactose to dulcitol. The accumulation of dulcitol is implicated in the long-term complications of galactosemia, including cataracts, neurological damage, and ovarian failure.

This compound is a form of dulcitol where one or more of the carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling does not alter the chemical properties of the molecule but allows it to be distinguished from its naturally abundant (¹²C) counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property makes this compound an invaluable tracer for studying the dynamics of galactose metabolism in vivo and in vitro.

Key Applications of this compound in Metabolic Research:

-

Metabolic Flux Analysis: Tracing the incorporation of ¹³C from labeled precursors (like ¹³C-galactose) into dulcitol allows for the quantification of the rate of metabolic reactions, providing a dynamic view of pathway activity.

-

Biomarker Quantification: Isotope dilution mass spectrometry using this compound as an internal standard enables the precise and accurate quantification of endogenous dulcitol levels in biological samples.

-

Pathophysiological Studies: Investigating the production and clearance of this compound in cellular and animal models of galactosemia helps to elucidate the mechanisms of dulcitol-induced toxicity.

-

Therapeutic Monitoring: Quantifying changes in this compound formation can be used to assess the efficacy of dietary interventions and novel therapeutic agents for galactosemia.

Synthesis of this compound

While this compound is often generated metabolically in experimental systems from ¹³C-labeled galactose, a direct chemical synthesis route is essential for its use as a standard for quantification. The synthesis of isotopically labeled sugar alcohols can be a complex process. One common approach involves the reduction of a correspondingly labeled sugar.

A general strategy for the synthesis of this compound (Galactitol-¹³C) would involve the following conceptual steps:

-

Starting Material: The synthesis would typically begin with a commercially available ¹³C-labeled galactose, for example, D-Galactose-1-¹³C or uniformly labeled D-Galactose-¹³C₆.

-

Reduction Reaction: The aldehyde group of the ¹³C-labeled galactose is reduced to a primary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄).

-

Purification: The resulting this compound is then purified from the reaction mixture using techniques such as recrystallization or chromatography to ensure high purity for use as an analytical standard.

It is important to note that the specific details of the synthesis, including reaction conditions, solvents, and purification methods, would need to be optimized to achieve a good yield and high purity of the final product.

Quantitative Data on Dulcitol Levels in Galactosemia

The quantification of dulcitol in biological fluids is a key diagnostic and monitoring tool for galactosemia. The following tables summarize representative data from studies that have measured galactitol concentrations in patients with classical galactosemia compared to control subjects.

Table 1: Plasma Galactitol and Galactose Concentrations in Galactosemia Patients and Controls

| Analyte | Classical Galactosemia (on diet) | Normal Controls |

| Galactitol (µmol/L) | 11.63 ± 0.46 | Not Detectable |

| Galactose (µmol/L) | 2.45 ± 0.75 | 1.48 ± 0.32 |

Data adapted from a study on plasma galactose and galactitol concentrations in patients with galactose-1-phosphate uridylyltransferase deficiency galactosemia.[1]

Table 2: Red Blood Cell (RBC) Galactitol and Galactonate Concentrations in Galactosemia Patients and Controls

| Analyte | Galactosemia Patients (on diet) | Non-galactosemic Subjects |

| Galactitol (µM) | 5.98 ± 1.2 | 0.73 ± 0.31 |

| Galactonate (µM) | 4.16 ± 1.32 | 1.94 ± 0.96 |

Data adapted from a study on galactitol and galactonate in red blood cells of galactosemic patients.[2]

Table 3: Urinary Galactitol Excretion in Galactosemia Patients and Controls

| Patient Group | Urinary Galactitol (mmol/mol creatinine) |

| Untreated Classical Galactosemia | 8000 - 69000 |

| Treated Classical Galactosemia | 45 - 900 |

| Controls | 3 - 81 |

Data adapted from a study on galactitol in galactosemia.[3]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in metabolic research, focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantification of Dulcitol-13C by Isotope Dilution GC-MS

This protocol describes the quantification of dulcitol in a biological sample (e.g., plasma, red blood cells, or urine) using a known amount of this compound as an internal standard.

4.1.1. Materials and Reagents

-

This compound (as internal standard)

-

Biological sample (e.g., plasma, RBC lysate, urine)

-

Internal standard spiking solution (this compound of known concentration)

-

Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Solvent for derivatization (e.g., pyridine or acetonitrile)

-

GC-MS system with an appropriate column (e.g., a non-polar capillary column)

4.1.2. Sample Preparation

-

Sample Collection and Storage: Collect biological samples using standard procedures and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw the biological sample on ice. To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.

-

Protein Precipitation (for plasma or RBCs): Add 3-4 volumes of ice-cold methanol or acetonitrile to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: To the dried residue, add the derivatization agent and solvent (e.g., 50 µL BSTFA + 1% TMCS in 50 µL pyridine). Cap the vial tightly and heat at 60-80°C for 30-60 minutes to convert the sugar alcohols into their more volatile trimethylsilyl (TMS) derivatives.

4.1.3. GC-MS Analysis

-

Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature gradient program to separate the TMS-derivatized metabolites. An example program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification. For TMS-derivatized dulcitol, characteristic ions would be monitored for both the endogenous (¹²C) and the labeled (¹³C) forms.

-

Data Analysis: Integrate the peak areas of the selected ions for both endogenous dulcitol and the this compound internal standard. Calculate the concentration of endogenous dulcitol in the original sample based on the peak area ratio and the known concentration of the added internal standard.

Analysis of ¹³C-Labeling in Metabolites by NMR Spectroscopy

This protocol outlines the general steps for analyzing the incorporation of ¹³C from a labeled precursor (e.g., ¹³C-galactose) into downstream metabolites, including dulcitol, using NMR spectroscopy.

4.2.1. Materials and Reagents

-

¹³C-labeled substrate (e.g., [1-¹³C]galactose or [U-¹³C₆]galactose)

-

Cell culture or animal model system

-

Quenching solution (e.g., ice-cold methanol or saline)

-

Extraction solvent (e.g., perchloric acid, methanol/chloroform/water mixture)

-

NMR buffer (e.g., phosphate buffer in D₂O containing a chemical shift reference like DSS or TSP)

-

NMR spectrometer equipped with a ¹³C-sensitive probe

4.2.2. ¹³C-Labeling Experiment

-

Incubation with Labeled Substrate: Introduce the ¹³C-labeled substrate to the cell culture or administer it to the animal model. The duration of the labeling will depend on the metabolic pathway and the turnover rate of the metabolites of interest.

-

Quenching Metabolism: Rapidly halt all metabolic activity by, for example, flash-freezing the cells or tissue in liquid nitrogen or adding an ice-cold quenching solution.

-

Metabolite Extraction: Extract the metabolites from the quenched cells or tissue using a suitable extraction method. A common method is perchloric acid extraction followed by neutralization.

-

Sample Preparation for NMR: Lyophilize the metabolite extract to dryness. Reconstitute the dried extract in the NMR buffer.

-

NMR Data Acquisition: Acquire ¹³C NMR spectra on the prepared sample. A proton-decoupled ¹³C experiment is typically used to simplify the spectrum and improve sensitivity. 2D NMR experiments like ¹H-¹³C HSQC can also be employed to resolve overlapping signals and aid in metabolite identification.

-

Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to the ¹³C-labeled metabolites. The position and splitting pattern of the ¹³C signals can provide information about the specific carbon atoms that are labeled, offering insights into the metabolic pathways that were active.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.

Galactose Metabolism: Leloir and Polyol Pathways

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Conclusion

This compound is a powerful and indispensable tool for researchers in the field of metabolic diseases. Its application in stable isotope tracing studies has significantly advanced our understanding of galactose metabolism and the molecular basis of galactosemia. The detailed protocols and data presented in this guide are intended to facilitate the adoption of these techniques and to support ongoing research aimed at developing effective treatments for this and other related metabolic disorders. As analytical technologies continue to improve in sensitivity and resolution, the role of this compound and other isotopically labeled metabolites in biomedical research is poised to expand even further, promising new discoveries and therapeutic innovations.

References

An In-depth Technical Guide to Dulcitol-13C: Chemical Structure, Isotopic Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcitol, also known as galactitol, is a sugar alcohol that plays a significant role in galactose metabolism. The isotopically labeled form, Dulcitol-13C, is an invaluable tool in metabolic research, allowing scientists to trace the fate of galactose and understand its metabolic pathways in both healthy and diseased states. This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling patterns, and experimental applications of Dulcitol-13C, with a focus on methodologies and data interpretation for researchers in the life sciences.

Chemical Structure and Isotopic Labeling Patterns

Dulcitol is a linear hexitol, an acyclic sugar alcohol with the chemical formula C6H14O6. Its structure is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. The stereochemistry of dulcitol is meso, meaning it has a plane of symmetry and is achiral, despite having chiral centers.

Isotopically labeled dulcitol, specifically with Carbon-13 (¹³C), is a stable, non-radioactive isotope that can be incorporated into the molecule at specific or multiple positions. The position and extent of ¹³C labeling are critical for its application as a tracer in metabolic studies. Commercially available forms of Dulcitol-13C include:

-

Dulcitol-1-¹³C: Labeled at the C1 position.

-

Dulcitol-2-¹³C: Labeled at the C2 position.

-

D-Dulcitol-6-¹³C: Labeled at the C6 position.

-

D-Dulcitol-¹³C₆ (Uniformly labeled): All six carbon atoms are ¹³C.[]

The precise location of the ¹³C atom allows for detailed tracking of the molecule and its fragments through various metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₅¹³CH₁₄O₆ (for singly labeled) |

| Molecular Weight | Approximately 183.16 g/mol (for singly labeled) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Metabolic Significance and Signaling Pathways

Dulcitol is a key intermediate in the polyol pathway, which is an alternative route for glucose metabolism. In the context of galactose metabolism, dulcitol is formed from galactose by the action of the enzyme aldose reductase. This pathway becomes particularly significant in conditions of galactosemia, a genetic disorder where the primary pathway for galactose metabolism (the Leloir pathway) is impaired.[2][3]

The accumulation of dulcitol in tissues can lead to osmotic stress and cellular damage, which is implicated in the pathogenesis of complications associated with galactosemia, such as cataracts and neurological damage.[4][5][6][7][8] The use of Dulcitol-13C allows researchers to quantify the flux through the polyol pathway and assess the metabolic consequences of its activation.

Galactose Metabolism and the Polyol Pathway

The following diagram illustrates the central role of dulcitol in galactose metabolism, particularly its formation via the polyol pathway.

Caption: Overview of the Leloir and Polyol pathways in galactose metabolism.

Experimental Protocols

The use of Dulcitol-13C in research typically involves its synthesis (or acquisition), administration to a biological system, and subsequent analysis of its metabolic fate.

Synthesis of Dulcitol-13C

A common method for the synthesis of specifically labeled Dulcitol-13C involves the reduction of the corresponding ¹³C-labeled galactose. For example, D-Galactose-1-¹³C can be used as a starting material to produce Dulcitol-1-¹³C.

Protocol for the Reduction of ¹³C-Galactose to ¹³C-Dulcitol:

-

Dissolution: Dissolve D-Galactose-1-¹³C in an appropriate solvent, such as a mixture of ethanol and water.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), to the solution. The reaction should be carried out under controlled temperature conditions, typically on an ice bath to manage the exothermic reaction.

-

Quenching: After the reaction is complete (which can be monitored by thin-layer chromatography), carefully quench the excess reducing agent by the slow addition of an acid, such as acetic acid, until the effervescence ceases.

-

Purification: The resulting dulcitol can be purified by recrystallization. Borate complexes formed during the reaction can be removed by repeated co-evaporation with methanol.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The isotopic enrichment can also be determined by these methods.

Metabolic Tracer Studies using Dulcitol-13C

Dulcitol-13C can be used as a tracer to study galactose metabolism in cell cultures, animal models, or human subjects.

General Workflow for a Cell-Based ¹³C Tracer Experiment:

Caption: A typical experimental workflow for a stable isotope tracer study.

Detailed Protocol for Cell Culture Experiments:

-

Cell Culture: Culture the cells of interest to the desired confluency under standard conditions.

-

Isotope Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled precursor (e.g., ¹³C-galactose, which will be metabolized to ¹³C-dulcitol). The concentration of the labeled substrate and the incubation time should be optimized based on the specific cell type and experimental goals.[9]

-

Metabolite Extraction: After the desired incubation period, rapidly quench the cellular metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Separate the soluble metabolites from the cell debris by centrifugation. The supernatant containing the metabolites can then be dried and, if necessary, derivatized for analysis.

-

Analytical Methods:

-

NMR Spectroscopy: ¹³C NMR can directly detect the presence and position of the ¹³C label in dulcitol and other metabolites.[10][11] The signal intensity can be used for quantification.[12]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for detecting and quantifying isotopically labeled compounds. The mass shift corresponding to the number of ¹³C atoms incorporated allows for the differentiation between labeled and unlabeled molecules.

-

-

Data Analysis: The data from NMR or MS is processed to determine the isotopic enrichment and the mass isotopomer distribution (MID) of dulcitol and other relevant metabolites. This information can then be used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.

Data Presentation and Interpretation

Quantitative data from Dulcitol-13C tracer experiments are typically presented in tables that summarize the isotopic enrichment and concentrations of key metabolites.

Example Data Table: ¹³C Enrichment in Metabolites

The following table illustrates how data from a tracer experiment with ¹³C-galactose in lymphoblasts might be presented. The data shows the concentration of key metabolites and the percentage of ¹³C labeling.

| Metabolite | Concentration in Normal Cells (nmol/mg protein) | Concentration in Galactosemic Cells (nmol/mg protein) | ¹³C Enrichment in Galactosemic Cells (%) |

| Galactose-1-phosphate | ~10 | 2-3 times higher than normal | High |

| Dulcitol (Galactitol) | 0.5 - 2 | Not significantly different from normal | Moderate |

| UDP-galactose | 0.5 - 2 | Lower than normal | Low |

| UDP-glucose | 0.5 - 2 | Lower than normal | Low |

Data adapted from studies on galactose metabolism in lymphoblasts.[9]

Conclusion

Dulcitol-13C is a powerful tool for researchers and drug development professionals investigating galactose metabolism and related disorders. Its use in stable isotope tracer studies, coupled with advanced analytical techniques like NMR and MS, provides detailed insights into metabolic pathways and their dysregulation in disease. The methodologies and data presented in this guide offer a foundation for designing and interpreting experiments that leverage the unique capabilities of Dulcitol-13C to advance our understanding of cellular metabolism.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 9. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000107) [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

An In-depth Technical Guide to the Synthesis and Purification of Dulcite-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dulcite-¹³C, also known as Galactitol-¹³C. This isotopically labeled sugar alcohol is a valuable tool in metabolic research, particularly in studies related to galactosemia and aldose reductase activity. This document details the chemical synthesis from ¹³C-labeled galactose, outlines robust purification protocols, and presents relevant metabolic pathways.

Introduction

Dulcitol (or galactitol) is a sugar alcohol derived from the reduction of galactose. The ¹³C-labeled analogue, Dulcite-¹³C, serves as an important internal standard and tracer in metabolic studies. Its applications include, but are not limited to, flux analysis in galactose metabolism, investigation of enzyme kinetics, and as a diagnostic marker for galactosemia, a genetic disorder affecting galactose metabolism. In individuals with galactosemia, elevated levels of galactose lead to its conversion to dulcitol by aldose reductase, and the accumulation of dulcitol can lead to cataracts and neurological damage. The use of Dulcite-¹³C allows for sensitive and accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry-based methods.

Synthesis of Dulcite-¹³C

The primary and most direct route for the synthesis of Dulcite-¹³C is the reduction of commercially available ¹³C-labeled D-galactose. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation, converting the aldehyde group of galactose to a primary alcohol.

Synthesis Workflow

The overall workflow for the synthesis and purification of Dulcite-¹³C is depicted below.

Caption: Experimental workflow for the synthesis and purification of Dulcite-¹³C.

Experimental Protocol: Reduction of D-Galactose-¹³C

This protocol is based on established methods for the reduction of aldose sugars using sodium borohydride.

Materials:

-

D-Galactose-¹³C (uniformly labeled, ¹³C₆)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form) or dilute acetic acid

-

Methanol

Procedure:

-

Dissolution: Dissolve 1.0 g of D-Galactose-¹³C in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Reduction: Slowly add a freshly prepared solution of 0.25 g of sodium borohydride in 5 mL of deionized water to the galactose solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Quenching: Carefully quench the reaction by the dropwise addition of dilute acetic acid until the effervescence ceases and the pH of the solution is approximately 5. Alternatively, the reaction can be quenched by adding Dowex 50W-X8 resin until the pH is neutral.

-

Borate Removal: Filter the solution to remove the resin (if used). The filtrate, containing borate esters, is concentrated under reduced pressure. Add 50 mL of methanol to the residue and evaporate to dryness under reduced pressure. This step is repeated three to four times to ensure the complete removal of borates as volatile methyl borate.

Purification of Dulcite-¹³C

The primary method for the purification of the crude Dulcite-¹³C is recrystallization. This technique leverages the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization

Materials:

-

Crude Dulcite-¹³C

-

Ethanol

-

Deionized water

Procedure:

-

Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of dulcitol.

-

Dissolution: Dissolve the crude Dulcite-¹³C in a minimal amount of hot 95% ethanol. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point.

-

Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For complete crystallization, the flask can be placed in an ice bath or a refrigerator (2-8 °C) for several hours.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified Dulcite-¹³C crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and purification of Dulcite-¹³C.

| Parameter | Value | Method of Analysis |

| Starting Material | D-Galactose-¹³C (¹³C₆) | - |

| Molecular Weight | 188.13 g/mol | - |

| Theoretical Yield | ~1.01 g | Calculation |

| Actual Yield | 0.85 g | Gravimetric |

| Percent Yield | 84% | Calculation |

| Melting Point | 188-190 °C | Melting Point App. |

| Chemical Purity | >99% | HPLC |

| Isotopic Enrichment | >99% ¹³C | Mass Spectrometry |

| Structural Confirmation | Consistent with Dulcitol | ¹H and ¹³C NMR |

Mandatory Visualization: Metabolic Pathway

Dulcitol is formed from galactose via the polyol pathway, which is an alternative to the primary Leloir pathway for galactose metabolism. This pathway becomes particularly significant in cases of galactosemia.

Caption: Metabolic pathways of galactose, highlighting the formation of Dulcitol.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of Dulcite-¹³C. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical requirements. The use of appropriate safety measures is paramount when handling all chemicals.

An In-depth Technical Guide to the Physical and Chemical Properties of Dulcite-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcite-13C, also known as Galactitol-13C, is a stable isotope-labeled form of dulcitol, a sugar alcohol. As a metabolic product of galactose, it serves as a crucial tool in metabolic research, particularly in studies involving galactose metabolism and related disorders such as galactosemia. The incorporation of a carbon-13 (¹³C) isotope allows for the tracing of metabolic pathways and quantification of metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Physical and Chemical Properties

The physical and chemical properties of singly-labeled this compound are expected to be nearly identical to those of its unlabeled counterpart, dulcitol (galactitol). The primary difference lies in their molecular weights. The following tables summarize the key properties of various this compound isotopologues and unlabeled dulcitol.

General Properties

| Property | Value | Source |

| Synonyms | Galactitol-13C, Dulcitol-13C | N/A |

| Appearance | White crystalline solid | Generic observation for sugar alcohols |

| Taste | Slightly sweet | [1][2] |

| Primary Application | Metabolic tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [2] |

Molecular Properties of this compound Isotopologues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound₁ | C₅¹³CH₁₄O₆ | 183.16 |

| This compound₂ | C₄¹³C₂H₁₄O₆ | 184.16 |

| This compound₃ | C₃¹³C₃H₁₄O₆ | 185.16 |

| D-Galactitol-¹³C₆ | ¹³C₆H₁₄O₆ | 188.13 |

Physicochemical Properties of Unlabeled Dulcitol (Galactitol)

| Property | Value |

| Molecular Formula | C₆H₁₄O₆ |

| Molecular Weight | 182.17 g/mol |

| Melting Point | 188-190 °C |

| Solubility in Water | Soluble |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO |

| InChI Key | FBPFZTCFMRRESA-GUCUJZIJSA-N |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following protocols are generalized procedures for key analytical techniques.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting range is reported as the range between these two temperatures.

-

Solubility Determination

Objective: To determine the solubility of this compound in a given solvent, typically water.

Methodology:

-

Solvent: Deionized or distilled water is commonly used.

-

Procedure:

-

A known volume of the solvent is placed in a temperature-controlled vessel with a stir bar.

-

Small, pre-weighed portions of this compound are incrementally added to the solvent while stirring.

-

The mixture is allowed to equilibrate after each addition.

-

The point at which no more solid dissolves and a saturated solution is formed is noted.

-

The total mass of dissolved this compound is recorded.

-

Solubility is expressed as g/100 mL or mol/L at the specified temperature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the isotopic labeling and structural integrity of this compound.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

A standard one-dimensional proton NMR spectrum is acquired.

-

Chemical shifts, coupling constants, and integration are analyzed to confirm the proton environment.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

The presence and chemical shift of the enriched ¹³C nucleus are confirmed. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.

-

For uniformly labeled compounds (e.g., Dulcite-¹³C₆), complex splitting patterns due to ¹³C-¹³C coupling may be observed.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and the extent of isotopic enrichment.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in an appropriate solvent and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

-

Procedure:

-

The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular ion peak corresponding to the ¹³C-labeled compound will be shifted by the number of ¹³C atoms (approximately 1.00335 Da per ¹³C) compared to the unlabeled compound.[3]

-

The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of isotopic enrichment.

-

Visualizations

Galactose Metabolism Pathway

Dulcitol is a product of galactose metabolism. The following diagram illustrates the Leloir pathway, the primary route for galactose conversion to glucose. In cases of certain enzyme deficiencies, galactose is shunted to produce galactitol (dulcitol).

Caption: Overview of the Leloir pathway for galactose metabolism and the alternative pathway leading to dulcitol.

Experimental Workflow for ¹³C Tracer Analysis

This compound is utilized in metabolic flux analysis to trace the flow of carbon atoms through metabolic pathways. The diagram below outlines a typical experimental workflow.

Caption: A typical workflow for conducting a ¹³C-based metabolic tracer study from experiment to data analysis.

Conclusion

This compound is an invaluable tool for researchers in the fields of metabolism, drug development, and clinical diagnostics. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable precise and reliable tracing of galactose metabolism. The ability to monitor the fate of the ¹³C label provides deep insights into the biochemical pathways and their dysregulation in disease states. This guide serves as a foundational resource for the effective utilization of this compound in scientific investigation.

References

Navigating the Nomenclature: A Technical Guide to Dulcitol-13C and Galactitol-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research, particularly in studies involving galactose metabolism and its associated disorders like galactosemia, isotopically labeled compounds are indispensable tools. Among these, the 13C-labeled form of the sugar alcohol derived from galactose is frequently utilized. However, a point of potential confusion arises from the interchangeable use of two names: dulcitol and galactitol. This technical guide provides a comprehensive clarification of the nomenclature for the 13C-labeled variants of this compound, alongside relevant experimental methodologies and data.

Nomenclature: Dulcitol vs. Galactitol

The terms "dulcitol" and "galactitol" refer to the same achiral sugar alcohol, which is the reduction product of galactose.[1][2][3][4] The use of both names is common in scientific literature and by chemical suppliers. From a nomenclature standpoint:

-

Trivial Names: "Dulcitol" and "galactitol" are both considered trivial names. "Galactitol" is often favored in modern contexts as it more clearly indicates its relationship to galactose.

-

Systematic IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol .[2][4]

Nomenclature of 13C-Labeled Isotopologues

When the compound is isotopically labeled with carbon-13, the nomenclature must be adjusted to indicate the position and number of 13C atoms. According to IUPAC guidelines for isotopically modified compounds, the following conventions apply:

-

The nuclide is indicated by a superscript numeral preceding the atomic symbol (e.g., 13C).

-

The location of the isotopic label(s) is designated by locants (numbers) preceding the nuclide symbol.

-

The isotopic information is enclosed in square brackets within the chemical name.

Therefore, for a molecule of galactitol where all six carbon atoms are the 13C isotope, the correct nomenclature would be:

-

Systematic IUPAC Name: (2R,3S,4R,5S)-[1,2,3,4,5,6-13C6]hexane-1,2,3,4,5,6-hexol

-

Common Name Usage: D-[U-13C6]Galactitol or [U-13C6]Galactitol, where "U" indicates uniform labeling. Similarly, D-[U-13C6]Dulcitol is also used.

If only a single carbon is labeled, for instance, at the C1 position, the name would be:

-

Systematic IUPAC Name: (2R,3S,4R,5S)-[1-13C]hexane-1,2,3,4,5,6-hexol

-

Common Name Usage: D-[1-13C]Galactitol or D-[1-13C]Dulcitol.

The relationship between these names is a matter of synonymity, with the systematic IUPAC name providing the most precise and unambiguous description.

Physicochemical and Analytical Data

The primary application of 13C-labeled galactitol is as an internal standard for quantification in biological samples or as a tracer in metabolic flux studies.[5][6] Mass spectrometry is the principal analytical technique for its detection and quantification.

| Property | Unlabeled Galactitol/Dulcitol | [U-13C6]Galactitol/Dulcitol |

| Molecular Formula | C6H14O6 | 13C6H14O6 |

| Molar Mass | 182.17 g/mol | 188.13 g/mol |

| Key Mass Spec Fragments (TMS Derivative) | Varies with derivatization | Shifted by +6 m/z relative to unlabeled |

| 13C NMR Chemical Shifts (in D2O) | C1/C6: ~63 ppm, C2/C5: ~70 ppm, C3/C4: ~71 ppm | Similar chemical shifts to unlabeled |

Experimental Protocols

The use of [13C]Galactitol is prominent in the diagnosis and monitoring of galactosemia, where it serves as an internal standard for the quantification of its unlabeled counterpart in urine and blood.[5][7]

Quantification of Galactitol in Urine by Isotope-Dilution GC-MS

This protocol is a representative example of how D-[U-13C]galactitol is used as an internal standard.

Objective: To accurately quantify the concentration of galactitol in a urine sample.

Methodology:

-

Sample Preparation:

-

A known volume of urine (e.g., 1 mL) is aliquoted.

-

A precise amount of D-[U-13C]galactitol internal standard solution is added to the urine sample.

-

The sample is lyophilized to dryness.

-

-

Derivatization:

-

The dried residue is derivatized to increase its volatility for gas chromatography. A common method is trimethylsilylation (TMS).

-

Add a TMS derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

-

The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).

-

Gas Chromatography: The derivatized galactitol and its 13C-labeled internal standard are separated from other urine components on a capillary column (e.g., a DB-5ms column).

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization), and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized galactitol and its 13C-labeled analogue.

-

-

Quantification:

-

The concentration of unlabeled galactitol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled galactitol and a constant concentration of the internal standard.

-

References

- 1. Dulcitol = 99 608-66-2 [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. Dulcitol - Creative Enzymes [creative-enzymes.com]

- 4. Galactitol - Wikipedia [en.wikipedia.org]

- 5. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Dulcitol-13C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available sources of high-purity, isotopically labeled Dulcitol-13C. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical compound for metabolic research, particularly in the study of galactosemia and related metabolic disorders. This document outlines the technical specifications from various suppliers, provides a representative experimental protocol for its use in metabolic flux analysis, and visualizes the relevant metabolic pathway.

Introduction to Dulcitol-13C

Dulcitol, also known as galactitol, is a sugar alcohol that is a key metabolite in the alternative pathway of galactose metabolism. In individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of dulcitol can lead to serious health issues, including cataracts and neurological damage.[1][2] Stable isotope-labeled Dulcitol-13C serves as an invaluable tool for researchers studying the pathophysiology of this disease and for the development of novel therapeutic interventions. By tracing the metabolic fate of Dulcitol-13C, scientists can gain crucial insights into metabolic fluxes and the efficacy of potential drug candidates.[3]

Commercial Sources and Specifications of High-Purity Dulcitol-13C

A number of reputable suppliers offer high-purity Dulcitol-13C in various isotopic labeling patterns and quantities. The following tables summarize the key quantitative data for commercially available Dulcitol-13C products.

Table 1: Uniformly Labeled Dulcitol-[13C6]

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| BOC Sciences | D-Galactitol-[13C6] | Not specified | 99% atom 13C | 98% by CP | Inquiry |

| LGC Standards | Dulcitol-13C6 | TRC-D720502 | Not specified | >95% (HPLC)[4] | 2.5 mg, 25 mg[5] |

| Omicron Biochemicals | [UL-13C6]galactitol | ALD-041 | Not specified | Not specified | Inquiry |

| Eurisotop | D-GALACTITOL (U-13C6, 99%) | CLM-2199-PK | 99% | 98% | Inquiry[6] |

Table 2: Position-Specific Labeled Dulcitol-13C

| Supplier | Product Name | Catalog Number | Isotopic Labeling | Molecular Formula | Available Quantities |

| Omicron Biochemicals | D-[6-13C]galactitol | ALD-012 | 6-13C | 13CC5H14O6 | 0.25 g, 0.50 g, 1.0 g |

| Clearsynth | D-Dulcitol-6-13C | CS-T-95707 | 6-13C | C513CH14O6 | Inquiry[7] |

| LGC Standards | D-Dulcitol-6-13C | TRC-D720506 | 6-13C | 13C C5 H14 O6 | 10 mg, 100 mg[8] |

| MedChemExpress | Dulcite-13C-1 | HY-13045S1 | Not specified | C513CH14O | Inquiry[3] |

| MedChemExpress | This compound-2 | Not specified | Not specified | Not specified | Inquiry |

Experimental Protocol: 13C Metabolic Flux Analysis using Dulcitol-13C

The following is a representative protocol for a stable isotope tracer experiment using Dulcitol-13C to investigate galactitol metabolism in a cellular model of galactosemia. This protocol is based on established principles of 13C metabolic flux analysis (MFA).[9][10][11][12]

Objective: To quantify the intracellular accumulation and flux of dulcitol in a galactosemia cell model using high-purity Dulcitol-13C.

Materials:

-

Galactosemia model cell line (e.g., GALT-deficient fibroblasts)

-

Control cell line (e.g., wild-type fibroblasts)

-

Cell culture medium and supplements

-

High-purity Dulcitol-13C (e.g., D-Galactitol-[13C6])

-

Phosphate-buffered saline (PBS)

-

Methanol, chloroform, and water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Labeling:

-

Culture both galactosemia model cells and control cells to mid-log phase in standard culture medium.

-

For the experimental group, replace the standard medium with a medium containing a known concentration of Dulcitol-13C. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a defined period (e.g., 24, 48, and 72 hours) to allow for the uptake and metabolism of the labeled dulcitol.

-

-

Metabolite Extraction:

-

At each time point, wash the cells twice with ice-cold PBS to remove any extracellular labeled compound.

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent mixture (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate polar metabolites into the aqueous phase.

-

Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled (12C) and labeled (13C) dulcitol.

-

-

Data Analysis:

-

Calculate the fractional enrichment of 13C in the intracellular dulcitol pool at each time point.

-

Determine the rate of dulcitol accumulation and flux by modeling the incorporation of the 13C label over time.

-

Compare the metabolic flux in the galactosemia model cells to the control cells to identify disease-specific alterations in dulcitol metabolism.

-

Visualization of Key Pathways and Workflows

To aid in the understanding of the experimental process and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.

Caption: The Leloir Pathway of Galactose Metabolism and the Alternative Pathway Leading to Galactitol Formation.

Caption: A Generalized Experimental Workflow for 13C Metabolic Flux Analysis using Dulcitol-13C.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carbohydrates Reference Materials | LGC Standards [lgcstandards.com]

- 5. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 6. D-GALACTITOL | Eurisotop [eurisotop.com]

- 7. clearsynth.com [clearsynth.com]

- 8. D-Dulcitol-6-13C | CAS | LGC Standards [lgcstandards.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Dulcitol-13C

This guide provides comprehensive information and recommendations for researchers, scientists, and drug development professionals on the stability and proper storage of Dulcitol-13C. While specific stability data for the isotopically labeled form is not extensively published, this document synthesizes available information on dulcitol, sugar alcohols, and general best practices for handling stable isotope-labeled compounds.

Introduction to Dulcitol-13C

Dulcitol (also known as galactitol) is a sugar alcohol that is the reduction product of galactose.[1][2] Dulcitol-13C is a stable isotope-labeled version of dulcitol, where one or more carbon atoms have been replaced with the carbon-13 (¹³C) isotope. These labeled compounds are valuable tools in various research applications, including metabolic tracing studies and as internal standards for quantitative analysis by mass spectrometry or NMR.[3][4][5] The physical and chemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, meaning that the stability profile of Dulcitol-13C is expected to be very similar to that of unlabeled dulcitol.[3]

Stability Profile of Dulcitol

The stability of dulcitol, and by extension Dulcitol-13C, is influenced by several factors, including temperature, humidity, and light.

2.1. Thermal Stability

Dulcitol is generally considered to be a thermally stable compound that melts without significant decomposition.[6][7] However, prolonged exposure to temperatures above its melting point may lead to degradation.[8] Some studies on sugar alcohols have shown that thermal cycling can lead to a decrease in their thermal properties.[9]

Table 1: Thermal Properties of Dulcitol

| Property | Value | Reference |

| Melting Point | ~188-190 °C | [10] |

| Decomposition | Melts without significant decomposition under normal heating conditions. Prolonged heating above the melting point can cause degradation. | [6][7][8] |

| Thermal Cycling Stability | Some studies on sugar alcohols suggest that repeated heating and cooling cycles can affect thermal properties. One study noted that dulcitol exhibited poor thermal stability under thermal cycling tests. | [9] |

2.2. Hygroscopicity

The hygroscopicity of a compound, or its ability to attract and hold water molecules from the surrounding environment, can impact its stability. While specific data on the hygroscopicity of dulcitol is not extensively detailed in the provided results, it is a factor to consider for storage, as moisture can affect the physical and chemical stability of the compound.[11]

2.3. Photostability

The intrinsic photostability of a compound should be evaluated to ensure that light exposure does not lead to unacceptable changes.[12][13] For new drug substances, photostability testing is a key component of stability studies.[12][14] It is recommended to protect Dulcitol-13C from light during storage to minimize the risk of photodegradation.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of Dulcitol-13C.

Table 2: Recommended Storage Conditions for Dulcitol-13C

| Condition | Recommendation | Rationale | Reference |

| Temperature | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | Lower temperatures minimize the rate of potential chemical degradation. | [15] |

| Atmosphere | Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | To protect from moisture and atmospheric oxygen, which can potentially cause degradation. | [16] |

| Light | Store in the dark or in an amber vial. | To prevent potential photodegradation. | [16][17] |

| Container | Use a well-sealed, clean, and dry container. For long-term storage, double containment is a good practice. | To prevent contamination and potential seepage. | [18][19] |

Handling Precautions:

-

Use aseptic techniques and clean storage containers to prevent contamination.[18]

-

When handling the solid compound, minimize exposure to atmospheric moisture.

-

For solutions, use appropriate solvents and store as recommended for the specific solvent system.

The following diagram illustrates a recommended workflow for the handling and storage of Dulcitol-13C.

Potential Degradation Pathways and Products

Forced degradation studies are essential for identifying potential degradation products and pathways.[20][21] For sugar alcohols like dulcitol, potential degradation can occur under harsh conditions such as strong acids, bases, oxidizing agents, and high temperatures.

The following diagram illustrates a generalized view of potential degradation pathways for a sugar alcohol like dulcitol under stress conditions.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of Dulcitol-13C.[22][23][24][25] High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a common method for analyzing sugar alcohols, as they lack a UV chromophore.[26][27][28]

5.1. Stability-Indicating HPLC Method

A general protocol for developing a stability-indicating HPLC method for Dulcitol-13C would involve:

-

Column: An ion-exclusion or a hydrophilic interaction liquid chromatography (HILIC) column suitable for sugar alcohol separation.[26][28]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is often used with HILIC columns.[28] For ion-exclusion columns, dilute acid is a common mobile phase.

-

Detector: A Refractive Index (RI) detector is suitable for detecting sugar alcohols.[26][28]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[22][23][24]

5.2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed.[20][21][29]

Table 3: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 105°C for 48 hours |

| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel. |

The following diagram outlines a general experimental workflow for conducting a stability assessment of Dulcitol-13C.

Conclusion

References

- 1. Galactitol - Wikipedia [en.wikipedia.org]

- 2. Dulcitol = 99 608-66-2 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pharmatutor.org [pharmatutor.org]

- 14. q1scientific.com [q1scientific.com]

- 15. medkoo.com [medkoo.com]

- 16. moravek.com [moravek.com]

- 17. nucleosyn.com [nucleosyn.com]

- 18. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]

- 19. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

- 20. lubrizolcdmo.com [lubrizolcdmo.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. openaccessjournals.com [openaccessjournals.com]

- 23. scispace.com [scispace.com]

- 24. ijtsrd.com [ijtsrd.com]

- 25. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]

- 28. waters.com [waters.com]

- 29. researchgate.net [researchgate.net]

The Role of ¹³C-Labeled Tracers in Elucidating Galactose Metabolism

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of stable carbon isotopes, specifically ¹³C-labeled compounds, in tracing and quantifying the intricate pathways of galactose metabolism. Understanding these pathways is critical for research into galactosemia, a group of inherited metabolic disorders, and for the development of novel therapeutic interventions. This document details the core principles, experimental methodologies, data interpretation, and visualization of metabolic fluxes using ¹³C tracers.

Introduction to Galactose Metabolism and the Need for Isotopic Tracers

Galactose, a monosaccharide derived primarily from the digestion of lactose, is a crucial carbohydrate in human physiology. Its metabolism is principally centered around the Leloir pathway, which converts galactose into glucose-1-phosphate, subsequently entering glycolysis. However, alternative pathways, such as the galactitol and galactonate pathways, become significant in pathological states like galactosemia, where enzymatic deficiencies lead to the accumulation of toxic metabolites.

Stable isotope tracers, such as ¹³C-labeled galactose, offer a powerful tool to dynamically track the fate of galactose through these various metabolic routes in vivo and in vitro.[1][2][3] By introducing a non-radioactive, heavy isotope of carbon into a galactose molecule, researchers can follow its journey and quantify its incorporation into downstream metabolites using mass spectrometry. This provides unparalleled insights into metabolic fluxes and the impact of genetic defects or therapeutic agents on pathway dynamics.[2][3][4] While the term "Dulcite-13C" was specified, the established and scientifically validated tracer for studying galactose metabolism is ¹³C-labeled galactose and its metabolites. Dulcitol (galactitol) is a key downstream metabolite, and its ¹³C labeling pattern is a critical readout in these tracing experiments.

Key Metabolic Pathways of Galactose

The metabolism of galactose is primarily orchestrated through three key pathways. Understanding the flow of carbon atoms through these pathways is fundamental to interpreting data from ¹³C tracing studies.

The Leloir Pathway

This is the principal route for galactose catabolism.

The Galactitol (Dulcitol) Pathway

In states of galactose excess, aldose reductase converts galactose to galactitol.

The Galactonate Pathway

A minor oxidative pathway for galactose metabolism.

Experimental Design and Protocols

The successful application of ¹³C-galactose tracing hinges on a meticulously designed experimental workflow, from sample preparation to data acquisition and analysis.

General Experimental Workflow

The overall process for a stable isotope tracing experiment is outlined below.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for stable isotope tracing of carbohydrate metabolism.[5][6]

Protocol 1: ¹³C-Galactose Labeling in Cell Culture

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed growth medium containing a known concentration of uniformly labeled [U-¹³C₆]Galactose. The concentration and labeling duration will depend on the specific cell type and experimental goals.

-

Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose.

-

Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution (e.g., 80:20 methanol:water at -80°C) to halt all enzymatic activity.

-

Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

Protocol 2: Sample Preparation for GC-MS Analysis

-

Sample Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. The dried residue is then derivatized to increase the volatility of the metabolites for gas chromatography. A common method is the use of trimethylsilyl (TMS) derivatives.[6]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of the different mass isotopomers.

Data Presentation and Interpretation

The primary output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This data reveals the extent of ¹³C incorporation and provides insights into pathway activity.

Quantitative Data Summary

The following table summarizes representative data that can be obtained from ¹³C-galactose tracing experiments in erythrocytes, comparing healthy subjects with patients having classical galactosemia.[5][7]

| Metabolite | Patient Group | Concentration (μmol/L RBC) | ¹³C Enrichment (M+6, % of total) |

| Galactose-1-Phosphate | Healthy Subjects | 1.9 ± 0.5 | >95% after steady-state labeling |

| Galactosemia Patients | 142 ± 38 | Varies based on residual enzyme activity | |

| Galactitol (Dulcitol) | Healthy Subjects | Not typically elevated | Low |

| Galactosemia Patients | Significantly elevated | High, reflecting shunting of ¹³C-galactose | |

| Free Galactose | Healthy Subjects | 0.43 ± 0.20 | >95% after steady-state labeling |

| Galactosemia Patients | 3.8 ± 1.7 | High |

Data are presented as mean ± SD and are illustrative based on published findings. Actual values will vary with experimental conditions.

Conclusion

The use of ¹³C-labeled galactose is an indispensable technique for the detailed investigation of galactose metabolism. It allows for the precise tracking of carbon atoms through various metabolic pathways, providing quantitative data on metabolite concentrations and pathway fluxes. This approach is crucial for understanding the pathophysiology of diseases like galactosemia and for evaluating the efficacy of potential therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret stable isotope tracing experiments in the context of galactose metabolism.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [논문]Stable-isotope dilution analysis of galactose metabolites in human erythrocytes [scienceon.kisti.re.kr]

An In-Depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By providing a detailed map of cellular metabolism, 13C-MFA offers invaluable insights into the physiological state of cells and organisms. This technique has become a cornerstone in various research fields, including metabolic engineering, systems biology, and biomedical research, particularly in understanding disease mechanisms and for the identification of novel drug targets.[2][3][4]

The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C, such as [U-13C]-glucose or [U-13C]-glutamine, into a biological system.[1][5] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the flow of carbon through the metabolic network.[1][5] This information, combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular fluxes.[6]

This guide provides a comprehensive overview of the principles and methodologies of 13C-MFA, with a focus on its application in drug discovery and development. We will cover the experimental design, detailed protocols for cell culture and metabolite analysis, data processing, and the interpretation of flux maps.

Core Principles of 13C-MFA

The fundamental concept behind 13C-MFA is the principle of mass balance. In a metabolic steady state, the rate of production of any given intracellular metabolite is equal to its rate of consumption. By introducing a 13C-labeled substrate, we can trace the path of the labeled carbon atoms through the metabolic network. The pattern of 13C incorporation into different metabolites is directly related to the relative activities of the interconnected metabolic pathways.[1]

The analysis of mass isotopomer distributions (MIDs) is central to 13C-MFA.[7] A mass isotopomer is a molecule with a specific number of 13C atoms. For example, after feeding cells with [U-13C6]-glucose, pyruvate (a three-carbon molecule) can exist as M+0 (unlabeled), M+1 (one 13C atom), M+2 (two 13C atoms), or M+3 (three 13C atoms). The relative abundance of these isotopomers provides a rich dataset that can be used to constrain the flux calculations in a metabolic model.[7]

Experimental Workflow

A typical 13C-MFA experiment follows a well-defined workflow, from experimental design to data interpretation. The key stages are outlined below.

Detailed Experimental Protocols

Cell Culturing and Isotope Labeling

Objective: To achieve isotopic steady-state by culturing cells in a medium containing a 13C-labeled substrate.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled version of the tracer

-

13C-labeled tracer (e.g., [U-13C6]-glucose, [U-13C5]-glutamine)

-

Fetal Bovine Serum (FBS), dialyzed to remove small molecules

-

Penicillin-Streptomycin solution

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with the 13C-labeled tracer at the desired concentration, dialyzed FBS, and penicillin-streptomycin.

-

Cell Seeding: Seed the cells in standard culture medium and allow them to attach and reach the desired confluency (typically 50-70%).

-

Tracer Introduction: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling: Add the pre-warmed 13C-labeling medium to the cells.

-

Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This duration is cell-line dependent and should be determined empirically, but is often between 8 and 24 hours.

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Cold quenching/extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of reaching high speeds at 4°C

-

Liquid nitrogen (optional, for rapid quenching)

Protocol:

-

Quenching: Quickly aspirate the labeling medium. To rapidly halt metabolism, immediately add liquid nitrogen to the culture plate to flash-freeze the cells.

-

Extraction: Add the ice-cold extraction solution to the plate.

-

Scraping: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Vortexing: Vortex the tubes vigorously to ensure complete cell lysis and metabolite extraction.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for subsequent analysis.

Analytical Techniques: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical platform for measuring the isotopic enrichment of metabolites.

Instrumentation and Data Acquisition:

-

Chromatographic Separation: Metabolites are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

-

Mass Spectrometry: The separated metabolites are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopologues for each metabolite of interest. This is often done using selected reaction monitoring (SRM) or high-resolution mass spectrometry.

Data Analysis and Flux Estimation

The raw LC-MS data, consisting of peak areas for each mass isotopomer, is processed to correct for natural 13C abundance. This corrected data is then used in conjunction with a metabolic network model to estimate intracellular fluxes.

Software Tools: Several software packages are available for 13C-MFA, including INCA, 13CFLUX2, and Metran.[8] These tools use iterative algorithms to find the set of fluxes that best fit the experimental data.

Data Presentation: Quantitative Flux Maps

The results of a 13C-MFA study are typically presented as a flux map, which is a diagram of the metabolic network with the calculated flux values for each reaction. For comparative studies, such as evaluating the effect of a drug, flux data is often summarized in tables.

Table 1: Relative Fluxes Through Central Carbon Metabolism in Cancer Cells

| Metabolic Pathway | Reaction | Control (Relative Flux) | Drug-Treated (Relative Flux) |

| Glycolysis | Glucose Uptake | 100 | 100 |

| Pyruvate Kinase | 85 | 60 | |

| Lactate Dehydrogenase | 70 | 45 | |

| Pentose Phosphate Pathway | G6P Dehydrogenase | 15 | 25 |

| TCA Cycle | Pyruvate Dehydrogenase | 10 | 5 |

| Citrate Synthase | 30 | 20 | |

| Isocitrate Dehydrogenase | 28 | 18 | |

| Anaplerosis (e.g., Pyruvate Carboxylase) | 5 | 10 |

Note: Fluxes are normalized to the glucose uptake rate. These are representative values and will vary depending on the cell line and drug treatment.

Mandatory Visualizations

Glycolysis

Tricarboxylic Acid (TCA) Cycle

Pentose Phosphate Pathway (PPP)

Applications in Drug Development

13C-MFA is a valuable tool in the pharmaceutical industry for:

-

Target Identification and Validation: By identifying metabolic pathways that are essential for disease progression, MFA can uncover novel drug targets.[3]

-

Mechanism of Action Studies: MFA can elucidate how a drug candidate modulates metabolic pathways to exert its therapeutic effect.

-

Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers.

-

Understanding Drug Resistance: MFA can help to unravel the metabolic adaptations that lead to drug resistance.

Conclusion

13C Metabolic Flux Analysis provides an unparalleled quantitative view of cellular metabolism. Its ability to map the intricate network of metabolic reactions makes it an indispensable tool for researchers and scientists in both academia and the pharmaceutical industry. By following rigorous experimental protocols and employing sophisticated data analysis techniques, 13C-MFA can deliver critical insights into cellular physiology, disease pathogenesis, and the effects of therapeutic interventions, thereby accelerating the drug discovery and development process.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights - Omics tutorials [omicstutorials.com]

- 4. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Core Principles of Utilizing Dulcitol-13C as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Dulcitol-13C as an internal standard in quantitative analysis. Primarily employed in the field of metabolomics and clinical chemistry, Dulcitol-13C serves as a crucial tool for the accurate measurement of its unlabeled counterpart, dulcitol (also known as galactitol), a key biomarker in the diagnosis and monitoring of galactosemia.

Introduction to Dulcitol-13C and its Role as an Internal Standard

Dulcitol-13C is a stable isotope-labeled form of dulcitol, a sugar alcohol. In mass spectrometry-based quantitative methods, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z).[1] By incorporating one or more 13C atoms, Dulcitol-13C has a higher molecular weight than endogenous dulcitol, allowing for its distinct detection by a mass spectrometer.

The primary utility of Dulcitol-13C lies in its ability to correct for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, derivatization, injection volume, and instrument response. By adding a known amount of Dulcitol-13C to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration accurately, thereby mitigating potential errors.

Application in Galactosemia Monitoring